

# Val-Gly-Ser-Glu molecular weight and formula

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## Compound of Interest

Compound Name: Val-Gly-Ser-Glu

Cat. No.: B1330616

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## An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

This guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide **Val-Gly-Ser-Glu**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Data

The fundamental characteristics of **Val-Gly-Ser-Glu**, including its chemical formula and molecular weight, are derived from the constituent amino acids. The formation of a peptide bond between each amino acid results in the loss of one water molecule per bond. For a tetrapeptide, three water molecules are eliminated.

## Constituent Amino Acids

The properties of the individual amino acids that constitute **Val-Gly-Ser-Glu** are summarized below.

Amino Acid	3-Letter Code	1-Letter Code	Chemical Formula	Molar Mass (g/mol)
Valine	Val	V	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	117.15[1][2][3]
Glycine	Gly	G	C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub>	75.07[4]
Serine	Ser	S	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	105.09[5][6][7]
Glutamic Acid	Glu	E	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	147.13[8][9][10]

## Val-Gly-Ser-Glu Tetrapeptide Properties

The molecular formula and weight of the tetrapeptide are calculated by summing the values of the constituent amino acids and subtracting the mass of three water molecules ( $\text{H}_2\text{O}$ , Molar Mass  $\approx 18.015$  g/mol) lost during the formation of the three peptide bonds.

Property	Value
Chemical Formula	$\text{C}_{15}\text{H}_{26}\text{N}_4\text{O}_8$
Monoisotopic Mass	390.1754 Da
Average Molecular Weight	390.39 g/mol

Calculation of Molecular Formula:

- Sum of atoms:  $(\text{C}_5\text{H}_{11}\text{NO}_2) + (\text{C}_2\text{H}_5\text{NO}_2) + (\text{C}_3\text{H}_7\text{NO}_3) + (\text{C}_5\text{H}_9\text{NO}_4) = \text{C}_{15}\text{H}_{32}\text{N}_4\text{O}_{11}$
- Subtract 3  $\text{H}_2\text{O}$ :  $\text{C}_{15}\text{H}_{32}\text{N}_4\text{O}_{11} - \text{H}_2\text{O}_3 = \text{C}_{15}\text{H}_{26}\text{N}_4\text{O}_8$

Calculation of Average Molecular Weight:

- Sum of masses:  $117.15 + 75.07 + 105.09 + 147.13 = 444.44$  g/mol
- Subtract 3  $\text{H}_2\text{O}$ :  $444.44 - (3 * 18.015) = 390.395$  g/mol

## Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of **Val-Gly-Ser-Glu**.

## Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis approach using Fmoc chemistry.

- Resin Preparation: Swell 2-chlorotriyl chloride resin in dimethylformamide (DMF) for 30 minutes.

- First Amino Acid Loading: Attach Fmoc-Glu(OtBu)-OH to the resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM). Agitate for 1-2 hours. Cap any remaining active sites with methanol.
- Deprotection: Remove the Fmoc group using 20% piperidine in DMF for 20 minutes to expose the free amine.
- Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH) sequentially. Use a coupling reagent cocktail such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor reaction completion with a Kaiser test.
- Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
- Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude peptide to obtain a powder.

## Purification by Reverse-Phase HPLC (RP-HPLC)

- Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Column: Use a C18 stationary phase column.
- Mobile Phases:
  - Solvent A: 0.1% TFA in water.
  - Solvent B: 0.1% TFA in acetonitrile.
- Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

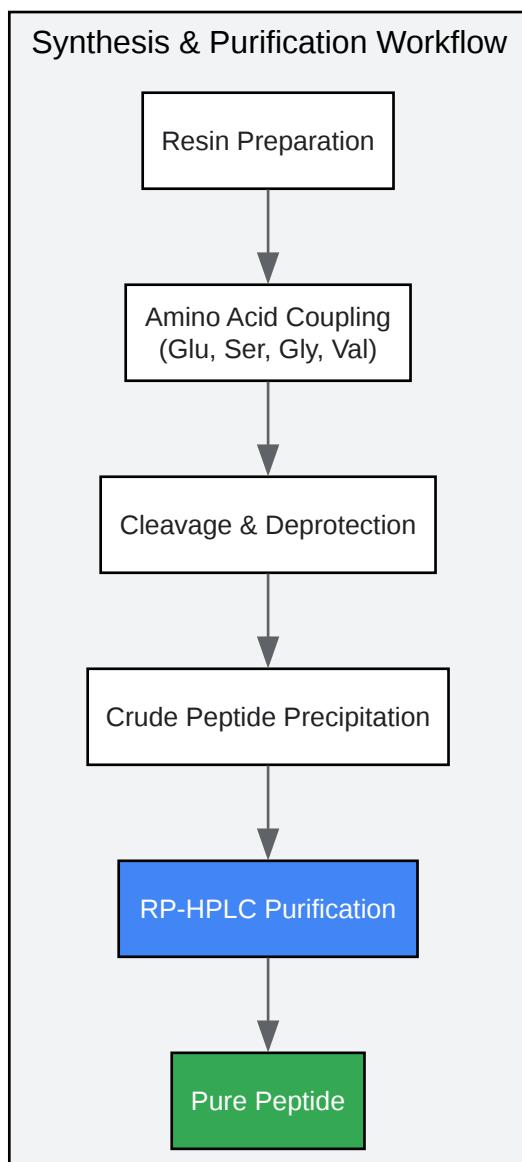
- Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions for lyophilization.

## Characterization by Mass Spectrometry

- Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
- Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-1000).
- Data Interpretation: Confirm the identity of the peptide by matching the observed m/z of the protonated molecular ion  $[M+H]^+$  with the calculated theoretical mass.

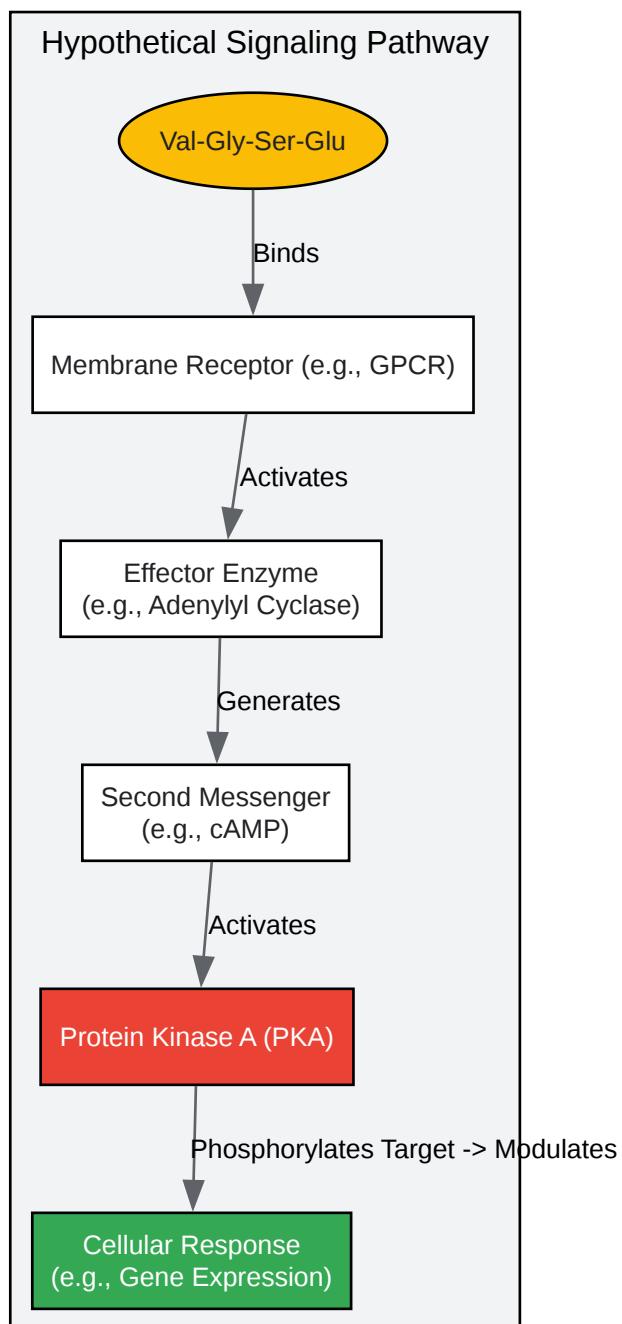
## Logical Workflow and Visualization

The following diagrams illustrate key processes relevant to the study and application of **Val-Gly-Ser-Glu**.



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Caption: Workflow for peptide synthesis and purification.



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Caption: A hypothetical cell signaling pathway for **Val-Gly-Ser-Glu**.

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